methyl 2-chloro-1H-pyrrole-3-carboxylate

Description

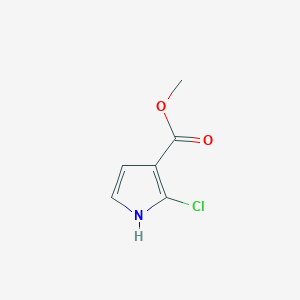

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-8-5(4)7/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYROUBBPPVBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126480-98-6 | |

| Record name | methyl 2-chloro-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-pyrrole-3-carboxylate typically involves the chlorination of pyrrole derivatives followed by esterification. One common method includes the reaction of 2-chloropyrrole with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups.

Oxidation: Pyrrole-2,3-dicarboxylates and other oxidized products.

Reduction: Pyrrole-3-carbinol and related alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-1H-pyrrole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation, makes it valuable in creating diverse chemical entities.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor to bioactive molecules with antimicrobial , anticancer , and anti-inflammatory properties. Studies have shown that derivatives of pyrrole exhibit significant activity against various biological targets, making them candidates for drug development . For instance, modifications at specific positions on the pyrrole ring can enhance potency against certain enzymes involved in disease pathways.

Materials Science

In materials science, this compound is utilized in developing novel materials with unique electronic and optical properties. Its derivatives have been explored for applications in organic electronics and photonic devices due to their favorable charge transport characteristics.

Biological Studies

The compound is employed in biological studies focusing on enzyme inhibitors and receptor ligands. Its structural similarity to biologically active pyrrole derivatives allows researchers to investigate its interactions with various biological macromolecules, contributing to the understanding of enzyme mechanisms and receptor signaling pathways .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles (e.g., amines) | DMSO or DMF with sodium methoxide |

| Oxidation | Formation of pyrrole-2,3-dicarboxylates | Potassium permanganate or chromium trioxide |

| Reduction | Ester group reduced to alcohol | Lithium aluminum hydride |

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrrole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that specific substitutions on the pyrrole ring could enhance antibacterial efficacy .

Case Study 2: Anticancer Research

Research focused on the anticancer potential of pyrrole derivatives demonstrated that this compound could inhibit key enzymes involved in cancer cell proliferation. In vitro assays indicated that modifications at the carboxylate position improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of methyl 2-chloro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to form active compounds. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, and interaction with nucleic acids. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key data for methyl 2-chloro-1H-pyrrole-3-carboxylate and its analogs, derived from the provided evidence:

*Note: Molecular weight calculated based on formula C₆H₆ClNO₂.

Key Observations:

Positional Isomerism: Methyl 3-chloro-1H-pyrrole-2-carboxylate differs from the target compound only in the positions of the chlorine and ester groups. For example, the chlorine at C2 (target) may exert stronger electron-withdrawing effects on the ester group at C3 compared to the reverse configuration, influencing hydrolysis rates or intermolecular interactions .

Substituent Effects: Chlorophenyl Groups: Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate incorporates bulky aromatic substituents, likely reducing solubility in polar solvents but enhancing binding affinity to hydrophobic targets (e.g., enzymes or receptors) . Trifluoromethyl vs.

Physicochemical Properties :

- Methyl 3-chloro-1H-pyrrole-2-carboxylate has a predicted boiling point of 270.6°C and density of 1.356 g/cm³, suggesting moderate thermal stability and compact molecular packing. The target compound may exhibit similar trends, though experimental validation is required.

Research Implications and Gaps

- Biological Activity : Pyrrole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit enhanced bioactivity. The target compound’s C2-Cl/C3-ester configuration may optimize interactions with biological targets, warranting cytotoxicity or enzyme inhibition assays.

- Structural Studies : Crystallographic data (e.g., using SHELX or WinGX ) could resolve bond lengths and angles, clarifying electronic effects of substituent positioning.

Biological Activity

Methyl 2-chloro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered interest in various fields of medicinal chemistry and biological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent at the 2-position and a carboxylate group at the 3-position of the pyrrole ring. This unique structure contributes to its biological activity and potential as a pharmaceutical agent.

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, particularly in cancer and inflammation.

- Receptor Binding : Its structural similarity to other biologically active pyrrole derivatives suggests it may act as a ligand for various receptors, influencing cellular signaling pathways.

- Nucleic Acid Interaction : Preliminary studies indicate that it may interact with nucleic acids, potentially affecting gene expression and cellular function.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5–10 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including non-small cell lung cancer (A549) and melanoma cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 12 | Moderate cytotoxicity |

| Melanoma (K111) | 15 | Significant cytotoxicity |

Case Studies

- Anticancer Evaluation : A study conducted on the effects of this compound on A549 cells revealed that treatment led to a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspases, suggesting a potential mechanism for its anticancer activity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

- Anti-inflammatory Potential : Research into the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokine production in vitro, highlighting its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-chloro-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-chloro-1H-pyrrole-3-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key factors include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis. Alternative routes involve halogenation of methyl pyrrole-3-carboxylate using N-chlorosuccinimide (NCS) in dimethylformamide (DMF), with yields dependent on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Distinctive peaks include the methyl ester singlet (~δ 3.8 ppm) and aromatic pyrrole protons (δ 6.2–7.1 ppm). Chlorine substituents cause deshielding of adjacent protons .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) align with the molecular formula C₇H₆ClNO₂ .

Q. How can researchers mitigate hydrolysis of the methyl ester group during synthetic steps?

- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) and avoid aqueous workup until final purification. Adding molecular sieves or anhydrous MgSO₄ during reactions reduces water interference .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity challenges in introducing the chloro substituent at position 2 of the pyrrole ring?

- Methodological Answer : The electron-rich C2 position of pyrrole is prone to electrophilic substitution, but steric hindrance from the ester group at C3 can reduce reactivity. Computational studies (DFT) suggest directing effects from the ester’s carbonyl group, favoring chlorination at C2 via radical or electrophilic pathways under controlled conditions .

Q. How do electronic effects of the chloro and ester groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing chloro group deactivates the ring, slowing coupling reactions. However, the ester group at C3 stabilizes transition states through resonance. Optimized conditions require Pd(PPh₃)₄ as a catalyst and elevated temperatures (80–100°C) in toluene/EtOH mixtures .

Q. What computational tools are used to predict reaction pathways for further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, Fukui indices predict nucleophilic attack at C4/C5 positions, validated by experimental nitration and sulfonation results .

Data Contradictions and Resolution

Q. How can discrepancies in reported reaction yields for halogenation steps be resolved?

- Methodological Answer : Variations arise from solvent purity, halogenating agent (NCS vs. Cl₂ gas), and workup methods. Systematic studies under inert atmospheres (Ar/N₂) show improved reproducibility, with yields increasing from 65% to 82% when using rigorously dried DMF .

Application-Oriented Questions

Q. What strategies are employed to incorporate this compound into bioactive molecules?

- Methodological Answer : The compound serves as a precursor for antitumor agents via Buchwald-Hartwig amination or Sonogashira coupling. For example, coupling with 4-iodoaniline under Pd(OAc)₂/XPhos catalysis yields derivatives with IC₅₀ values <10 µM in cancer cell lines .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.